

Spectroscopic analysis techniques for 1,2-Diphenylpiperidin-4-one characterization

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Compound of Interest

Compound Name: 1,2-Diphenylpiperidin-4-one

CAS No.: 126812-37-1

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An Application Note for the Comprehensive Spectroscopic Characterization of **1,2-Diphenylpiperidin-4-one**

Abstract

This technical guide provides a detailed framework for the structural elucidation and characterization of **1,2-Diphenylpiperidin-4-one**, a key heterocyclic scaffold in synthetic and medicinal chemistry. Moving beyond a simple listing of methods, this document offers an integrated approach, explaining the causality behind the selection of spectroscopic techniques and the interpretation of the resulting data. We present field-proven protocols for Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each protocol is designed as a self-validating system, ensuring researchers, scientists, and drug development professionals can achieve unambiguous structural confirmation and purity assessment with high confidence.

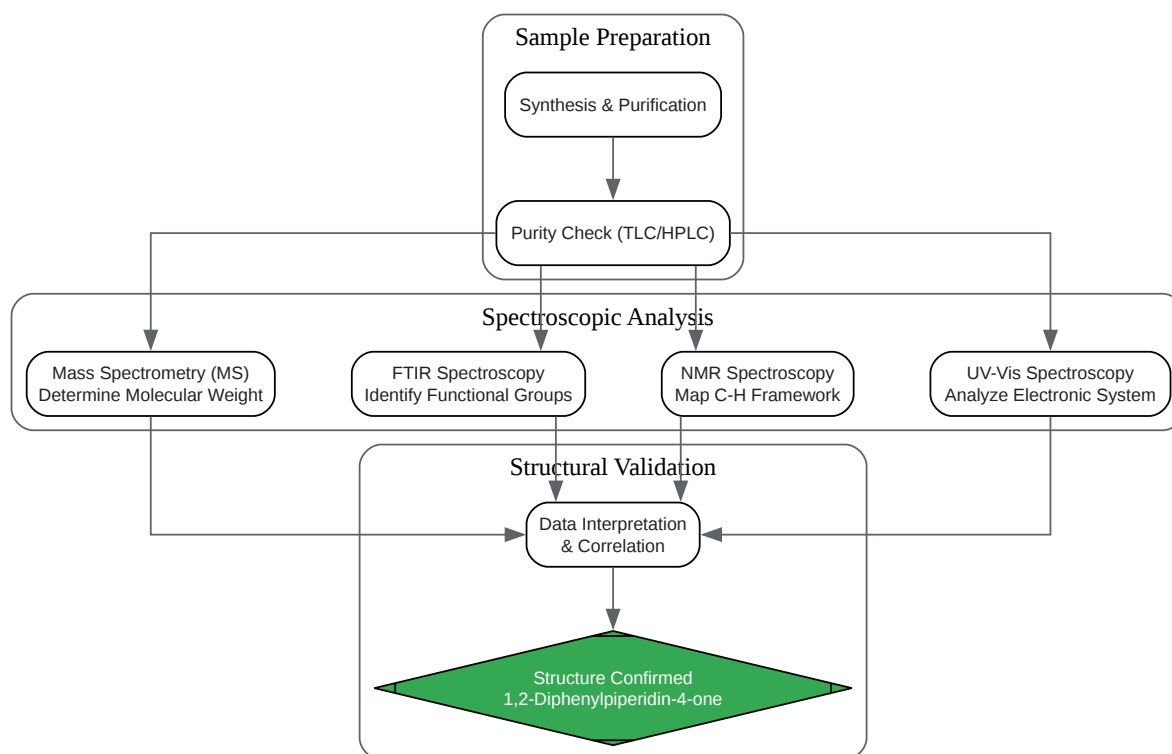
Introduction: The Analytical Imperative for Piperidinone Scaffolds

The piperidin-4-one nucleus is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1] Specifically, N-aryl and C-aryl substituted derivatives like **1,2-Diphenylpiperidin-4-one** serve as crucial intermediates in the synthesis of compounds with diverse biological activities.[2] Given its role as a foundational building block, the absolute confirmation of its molecular structure and purity is paramount to ensure the validity of subsequent research and development efforts.

Spectroscopic analysis provides a non-destructive, detailed molecular portrait. This guide details a multi-technique workflow designed to provide orthogonal data points that, when combined, leave no ambiguity as to the compound's identity and integrity.

The Analytical Workflow: An Integrated Approach

Successful characterization relies on a logical sequence of analyses where the results of one technique inform and corroborate the others. The workflow presented here ensures a comprehensive and efficient structural elucidation process.



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Figure 1: Integrated workflow for the spectroscopic characterization of **1,2-Diphenylpiperidin-4-one**.

Mass Spectrometry (MS): The First Checkpoint

Principle of Causality: Before investing time in detailed structural mapping, it is essential to confirm the molecular mass. Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for a successful synthesis. High-Resolution Mass Spectrometry (HRMS) further validates the elemental composition, which is critical for distinguishing between isomers.

Experimental Protocol (EI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
- **Instrument Setup:** Use an Electron Ionization (EI) source. Set the ionization energy to 70 eV, a standard that promotes reproducible fragmentation and allows for library matching.
- **Data Acquisition:** Introduce the sample via direct insertion probe or GC inlet. Acquire the spectrum over a mass range of m/z 50-500.
- **Analysis:** Identify the molecular ion peak $[M]^+$. For **1,2-Diphenylpiperidin-4-one** ($C_{17}H_{17}NO$), the expected exact mass is 251.1310. Analyze the fragmentation pattern for characteristic losses (e.g., loss of phenyl groups).[3]

Expected Data:

- **Molecular Ion $[M]^+$:** m/z = 251
- **Key Fragments:** Analysis of related piperidin-4-ones suggests potential fragmentation involving the phenyl groups and the piperidone ring.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Principle of Causality: FTIR spectroscopy probes the vibrational modes of covalent bonds. Each functional group (e.g., C=O, C-N, aromatic C-H) absorbs infrared radiation at a characteristic frequency. This technique provides rapid and definitive evidence for the presence of the key functional groups within the target molecule, most notably the ketone.[4]

Experimental Protocol (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small amount of the solid, purified sample directly onto the ATR crystal. No extensive sample preparation is required.

- **Instrument Setup:** Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of the empty stage.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Scan the mid-IR range (4000-400 cm^{-1}). Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
- **Analysis:** Process the resulting spectrum (e.g., baseline correction) and identify the key absorption bands.

Expected Diagnostic Peaks:

Vibrational Mode	Expected Wavenumber (cm^{-1})	Rationale & Comments
Aromatic C-H Stretch	3100 - 3000	Confirms the presence of phenyl groups.
Aliphatic C-H Stretch	3000 - 2850	Corresponds to the CH_2 and CH groups of the piperidinone ring.[5]
Ketone C=O Stretch	~1715 - 1695	A strong, sharp absorption characteristic of a six-membered ring ketone. This is a critical diagnostic peak.[1][6]
Aromatic C=C Stretch	1600, 1580, 1500, 1450	A series of absorptions confirming the aromatic rings.

| C-N Stretch | 1360 - 1250 | Confirms the tertiary amine linkage within the heterocyclic structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Principle of Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations,

and spin-spin coupling patterns, one can piece together the exact connectivity of atoms. For a molecule like **1,2-Diphenylpiperidin-4-one**, ^1H and ^{13}C NMR are essential to confirm the substitution pattern and stereochemistry of the piperidinone ring.[7]

Experimental Protocol (^1H & ^{13}C NMR)

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8]
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to ensure high resolution.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure the spectral width covers the range of -1 to 10 ppm.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A typical spectral width would be 0-220 ppm. An extended acquisition time may be needed due to the low natural abundance of ^{13}C .[9]
- Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ^1H NMR signals and assign all peaks by correlating with expected chemical shifts and coupling patterns.[10][11]

Expected ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.5 - 7.2	Multiplet	10H	Aromatic-H	Protons on both the N-phenyl and C2-phenyl rings. [1]
~4.5 - 4.8	Doublet of Doublets	1H	H-2	Benzylic proton adjacent to nitrogen and a phenyl group. Coupled to H-3 protons.
~3.6 - 3.9	Multiplet	2H	H-6	Protons adjacent to the nitrogen.
~2.8 - 3.1	Multiplet	2H	H-5	Protons adjacent to the carbonyl group.
~2.5 - 2.8	Multiplet	2H	H-3	Protons adjacent to both the C2 methine and the carbonyl group.

Expected ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~207 - 204	C=O (C-4)	The ketone carbonyl carbon is characteristically found at a very low field.[12][13]
~145 - 125	Aromatic-C	Multiple signals corresponding to the carbons of the two phenyl rings.
~65 - 60	C-2	Carbon bearing a phenyl group and adjacent to nitrogen.
~55 - 50	C-6	Carbon adjacent to nitrogen.
~48 - 45	C-5 / C-3	Carbons alpha to the carbonyl group.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Principle of Causality: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. It is particularly sensitive to conjugated systems. For **1,2-Diphenylpiperidin-4-one**, the primary chromophores are the two phenyl rings and the carbonyl group. This analysis confirms the presence of these electronic systems.[15]

Experimental Protocol

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A concentration of $\sim 10^{-5}$ M is typical.
- **Instrument Setup:** Record a baseline spectrum using a cuvette filled with the pure solvent.
- **Data Acquisition:** Measure the absorbance of the sample solution from approximately 200 to 400 nm.
- **Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}).

Expected Data:

Transition	Expected λ_{max} (nm)	Rationale
$\pi \rightarrow \pi^*$	~250 - 270	Strong absorption due to the electronic transitions within the phenyl rings.

| $n \rightarrow \pi^*$ | ~290 - 310 | A weaker, longer-wavelength absorption characteristic of the carbonyl group's non-bonding electrons.[15] |

Summary of Spectroscopic Data

The following table provides a consolidated reference for the expected analytical data for **1,2-Diphenylpiperidin-4-one**.

Technique	Parameter	Expected Value
MS	$[M]^+$ (C ₁₇ H ₁₇ NO)	m/z = 251
FTIR	ν (C=O)	~1710 cm ⁻¹
ν (Aromatic C-H)	>3000 cm ⁻¹	
¹ H NMR	Aromatic-H	δ 7.5 - 7.2 ppm
Piperidinone Ring-H	δ 4.8 - 2.5 ppm	
¹³ C NMR	C=O	δ ~207 ppm
Aromatic-C	δ 145 - 125 ppm	
Piperidinone Ring-C	δ 65 - 45 ppm	
UV-Vis	λ_{max} ($\pi \rightarrow \pi$)	~250 - 270 nm
λ_{max} ($n \rightarrow \pi$)	~290 - 310 nm	

Conclusion

The application of this multi-faceted spectroscopic protocol provides a robust and self-validating method for the complete characterization of **1,2-Diphenylpiperidin-4-one**. By correlating the data from MS, FTIR, NMR, and UV-Vis, researchers can definitively confirm the

molecular weight, functional group composition, and precise atomic connectivity of the molecule. This level of analytical rigor is essential for ensuring the quality and reliability of data in synthetic chemistry and drug development pipelines.

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